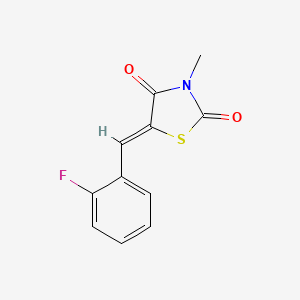

![molecular formula C21H29NO3 B5024154 N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5024154.png)

N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide” is a complex organic compound. It is derived from adamantane, a type of hydrocarbon that is the most stable among isomers of C10H16 . Adamantane molecules are characterized by their unique structural, biological, and stimulus-responsive properties . The compound “this compound” likely shares these properties due to its adamantyl component .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the use of 1-adamantylamine, which can be used as a reactant to synthesize adamantyl ureas by reacting with isocyanates in the presence of triethylamine . Another method involves the condensation of 1-adamantylmethyl bromide and ethyl acetoacetate Cu(II)-complex . The alkylation of the ethyl acetoacetate Cu(II)-complex proceeds through a SN1-like mechanism where the rearrangement of 1-adamantylmethyl to 3-homoadamantyl carbocation occurs .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of the adamantyl group. Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This compound likely has a similar structure due to the adamantyl component.Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of the adamantyl group. Adamantane derivatives have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are likely to be influenced by the adamantyl group. Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid and is the most stable isomer of C10H16 . This compound likely shares these properties due to the adamantyl component.Orientations Futures

The future directions for research on “N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide” could involve further exploration of its synthesis, properties, and potential applications. Given the unique properties of adamantane derivatives, there may be potential for this compound in various fields such as medicinal chemistry, catalyst development, and nanomaterials .

Propriétés

IUPAC Name |

N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3/c1-13(21-10-14-4-15(11-21)6-16(5-14)12-21)22-20(23)17-7-18(24-2)9-19(8-17)25-3/h7-9,13-16H,4-6,10-12H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKBLYSMKPRUNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

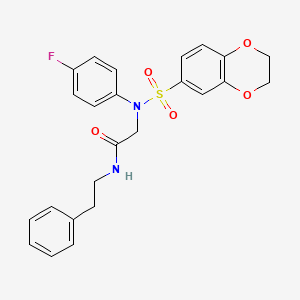

![2-chloro-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5024091.png)

![4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5024099.png)

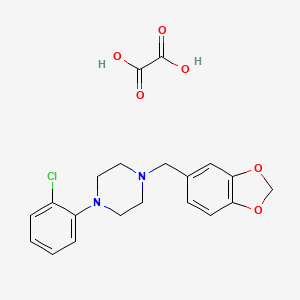

![N-cyclohexyl-4-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-3-methylbenzenesulfonamide](/img/structure/B5024101.png)

![methyl 3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-2-thiophenecarboxylate](/img/structure/B5024109.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5024113.png)

![5-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5024118.png)

![N-[1-(4-tert-butylphenyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5024139.png)

![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5024143.png)

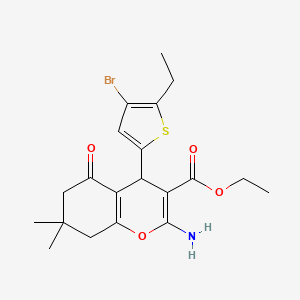

![3-(1-naphthyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024170.png)

![N~2~-benzyl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5024174.png)